molecular formula C16H14N2O3 B1298086 N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 335210-03-2

N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1298086
CAS No.: 335210-03-2
M. Wt: 282.29 g/mol
InChI Key: KONPKGRNCLCEDI-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and substituted with an amino and methoxy group on the phenyl ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Substitution Reactions:

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the substituted benzofuran with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenated compounds and strong bases are used for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential skin-whitening properties.

Comparison with Similar Compounds

  • N-(4-amino-2-methoxyphenyl)methanesulfonamide
  • N-(4-amino-2-methoxyphenyl)acetamide

Comparison: N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds. The benzofuran ring enhances its stability and potential for diverse biological activities.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-9-11(17)6-7-12(14)18-16(19)15-8-10-4-2-3-5-13(10)21-15/h2-9H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONPKGRNCLCEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350194
Record name Benzofuran-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

335210-03-2
Record name Benzofuran-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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